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Compound of Interest

Compound Name: 2-Ethyl-3-methylhexanoic acid

Cat. No.: B13614312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Ethyl-3-methylhexanoic acid (CAS No. 74581-94-5). The information herein is
compiled for use in research, drug development, and quality control applications, with a focus
on quantitative data, experimental methodologies, and logical workflows for property
assessment.

Compound Identification and Structure

IUPAC Name: 2-Ethyl-3-methylhexanoic acid[1][2] CAS Number: 74581-94-5[1][2][3]
Molecular Formula: CoH1s802[1][2][3] Canonical SMILES: CCCC(C)C(CC)C(=0)O[1] InChl Key:
KVHVVWNXJIWZHGB-UHFFFAOYSA-N[1][2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Ethyl-3-
methylhexanoic acid. It is important to note that while some data is derived from experimental
sources, many values for this specific compound are computationally predicted due to a lack of
published experimental studies. All predicted values are clearly marked as such.
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Property Value Unit Type Source
General
Molecular Weight  158.24 g/mol Calculated PubChem[1]
Thermodynamic
- ) 550.49 (277.34 ) Cheméo (Joback
Boiling Point K Predicted
°C) Method)[4]
] ] ] Cheméo (Joback
Melting Point 27194 (-1.21°C) K Predicted
Method)[4]
Vapor Pressure 0.0226 mmHg (at 25 °C)  Experimental LookChem[3]
Partitioning/Solu
bility
Octanol-Water
N ] ) ] PubChem
Partition 3.1 dimensionless Predicted
. (XLogP3)[1]
Coefficient (logP)
Octanol-Water Cheméo
Partition 2.533 dimensionless Predicted (Crippen
Coefficient (logP) Method)[4]
. Cheméo
Water Solubility ) )
(10gS) -2.21 log(mol/L) Predicted (Crippen
0
g Method)[4]
Acidity
] ) ] ACD/Labs (via
pKa 490+ 0.10 dimensionless Predicted

ChemAxon)

Note: Predicted values are estimations based on computational models and should be

confirmed by experimental data for critical applications.

Experimental Protocols for Key Properties
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Detailed experimental determination of physicochemical properties is critical for regulatory
submission and scientific accuracy. The following sections describe standard methodologies
based on OECD (Organisation for Economic Co-operation and Development) guidelines, which
are internationally recognized standards.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the
surrounding atmospheric pressure.[5][6] OECD Guideline 103 outlines several methods
applicable to liquid substances like 2-Ethyl-3-methylhexanoic acid, provided they do not
chemically decompose at their boiling point.[5][7]

Principle Methods:

» Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in
an ebulliometer, an apparatus designed for precise boiling point determination.

e Dynamic Method: A vessel containing the substance is heated, and the boiling point is
recorded at a specified pressure. This method can also be used to determine vapor
pressure.[5][7]

 Differential Scanning Calorimetry (DSC): In this thermo-analytical technique, the difference in
the amount of heat required to increase the temperature of the sample and a reference is
measured as a function of temperature.[8] The onset of the endothermic peak corresponds
to the boiling point.

» Siwoloboff's Method: A small sample is heated in a capillary tube arrangement, and the
temperature at which a continuous stream of bubbles emerges is recorded as the boiling
point.

General Protocol (using DSC):

o Calibration: Calibrate the DSC instrument using high-purity standard materials with known
melting/boiling points.

o Sample Preparation: Place a small, accurately weighed amount of 2-Ethyl-3-
methylhexanoic acid into a suitable DSC pan (e.g., a volatile sample pan).
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e Heating Program: Subject the sample and an empty reference pan to a controlled, linear
temperature program (e.g., a heating rate of 10 °C/min).

» Data Acquisition: Record the differential heat flow between the sample and the reference as
a function of temperature.

e Analysis: The boiling point is determined from the resulting thermogram, typically as the
extrapolated onset temperature of the boiling endotherm.[8]

Determination of Dissociation Constant (pKa) (OECD
Guideline 112)

The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
For a carboxylic acid like 2-Ethyl-3-methylhexanoic acid, it indicates the pH at which the
ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal
concentrations.[9][10]

Principle Methods:

« Titration Method: A solution of the substance is titrated with a standard solution of a strong
base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is calculated
from the pH at the half-equivalence point.[11][12]

o Spectrophotometric Method: This method is suitable for compounds where the ionized and
non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions
at various known pH values is measured, allowing for the calculation of the ratio of the two
forms and, subsequently, the pKa.

o Conductometric Method: This method relies on the difference in the molar conductivity of the
ionized and non-ionized forms. The conductivity of the solution is measured as a function of
concentration to determine the dissociation constant.

General Protocol (Titration Method):

¢ Solution Preparation: Prepare a solution of 2-Ethyl-3-methylhexanoic acid of known
concentration in purified water, often with an inert electrolyte (e.g., KCI) to maintain constant
ionic strength.
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« Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) equipped with a
calibrated pH electrode and a magnetic stirrer.

« Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M
NaOH) using a burette.

o Data Recording: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the
point where half of the acid has been neutralized (the midpoint of the steep part of the
titration curve).

Determination of Octanol-Water Partition Coefficient
(LogP) (OECD Guideline 107)

The n-octanol/water partition coefficient (Por) is a measure of a chemical's lipophilicity. It is a
critical parameter in drug development for predicting absorption, distribution, metabolism, and
excretion (ADME) properties. The value is typically expressed as its logarithm (logP). The
Shake-Flask method is the classical approach for its determination.[13][14]

Principle: A solution of the test substance is prepared in either n-octanol or water (pre-saturated
with the other solvent). This solution is then mixed with a volume of the other solvent. The
mixture is shaken until equilibrium is reached, after which the phases are separated, and the
concentration of the substance in each phase is determined. The partition coefficient is the ratio
of the concentration in the octanol phase to the concentration in the agqueous phase.[15]

General Protocol (Shake-Flask Method):

e Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-
octanol.

e Test Solution: Prepare a stock solution of 2-Ethyl-3-methylhexanoic acid in one of the
phases. The concentration should be low enough to not exceed its solubility in either phase.
[14]
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Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine
known volumes of the two solvent phases and a known amount of the stock solution. For
ionizable substances like this acid, the aqueous phase should be buffered to a pH where the
substance is predominantly in its non-ionized form (at least 2 pH units below the pKa).[16]

Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached (e.g., 2
hours at a constant temperature, typically 20-25 °C).[17]

Phase Separation: Separate the two phases. Centrifugation is typically required to ensure
complete separation and avoid emulsions.[16][17]

Concentration Analysis: Determine the concentration of the test substance in each phase
using a suitable analytical method (e.g., HPLC, GC).

Calculation: Calculate the partition coefficient (Poi) as the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase. The final result is expressed as
logPo1. The experiment should be performed in triplicate.[17]

Visualization of Assessment Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of
a chemical compound such as 2-Ethyl-3-methylhexanoic acid.
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Physicochemical property assessment workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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